4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine
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Overview
Description
4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine typically involves the following steps:
Formation of 4-(Trifluoromethyl)piperidine: This can be achieved through the reaction of piperidine with trifluoromethylating agents under controlled conditions.
Coupling with Morpholine: The 4-(Trifluoromethyl)piperidine is then reacted with morpholine in the presence of coupling reagents such as carbodiimides to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors . The piperidine and morpholine rings contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.
Uniqueness
4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine is unique due to the combination of the trifluoromethyl group, piperidine ring, and morpholine ring. This structural arrangement imparts distinct physicochemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C11H17F3N2O2 |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)9-1-3-15(4-2-9)10(17)16-5-7-18-8-6-16/h9H,1-8H2 |
InChI Key |
MZMUBMIXXQUOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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